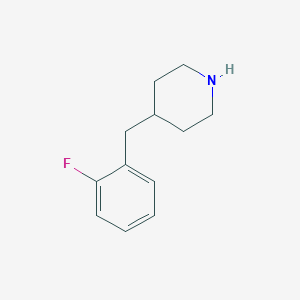

4-(2-Fluorobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 | |

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194288-97-6 | |

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorobenzyl)piperidine

Abstract

The 4-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals and molecular probes.[1][2] The introduction of a fluorine atom onto the benzyl moiety, as in 4-(2-fluorobenzyl)piperidine, offers a powerful tool for modulating physicochemical properties such as metabolic stability, lipophilicity, and target-binding affinity.[3] This guide provides a comprehensive overview of robust and field-proven synthetic protocols for 4-(2-fluorobenzyl)piperidine, designed for researchers, medicinal chemists, and process development scientists. We will dissect two primary, efficacious synthetic strategies: Reductive Amination and a two-step sequence involving Pyridine Alkylation followed by Catalytic Hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and methods for self-validation are presented to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 4-(2-Fluorobenzyl)piperidine Moiety

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for three-dimensional diversification.[1][4] When functionalized at the 4-position with a benzyl group, it becomes a key pharmacophore for targeting a range of biological systems, including central nervous system (CNS) receptors and transporters.[5][6]

The specific incorporation of a 2-fluoro substituent on the benzyl ring is a strategic decision in drug design. The fluorine atom's high electronegativity and small size can profoundly influence molecular conformation and electronic distribution without adding significant steric bulk. This can lead to enhanced binding interactions, improved metabolic stability by blocking sites of oxidative metabolism, and fine-tuning of pKa, which is critical for target engagement and cell permeability. This guide provides the practical, chemical knowledge required to construct this valuable building block.

Strategic Overview of Synthetic Pathways

The synthesis of 4-(2-fluorobenzyl)piperidine can be approached from several angles. However, two strategies stand out for their reliability, efficiency, and scalability.

-

Reductive Amination: This is a convergent and highly efficient one-pot method that directly couples 2-fluorobenzaldehyde with a piperidine precursor. It is often favored in discovery chemistry for its speed and broad substrate scope.[7][8]

-

Pyridine Functionalization and Reduction: This is a robust, multi-step approach that first constructs the C-C bond to form 4-(2-fluorobenzyl)pyridine, which is then hydrogenated to the target piperidine. This linear synthesis is often well-suited for large-scale production due to the lower cost of starting materials and well-understood reaction classes.[9][10]

The following sections will provide a detailed, validated protocol for each of these authoritative strategies.

Protocol I: Synthesis via Reductive Amination

Principle and Mechanistic Rationale

Reductive amination is a cornerstone of amine synthesis, proceeding via a two-stage, one-pot process.[8] First, the carbonyl group of an aldehyde (2-fluorobenzaldehyde) reacts with a secondary amine (4-piperidone, often used as its hydrochloride salt after N-protection) to form a transient iminium ion intermediate. In the second stage, a mild and selective reducing agent, present in the same reaction vessel, reduces the iminium ion to the target tertiary amine.

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[8] It is sufficiently mild to not reduce the starting aldehyde, yet highly effective at reducing the protonated iminium intermediate. This selectivity prevents the formation of 2-fluorobenzyl alcohol as a major byproduct, leading to cleaner reactions and simpler purification.

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol

Step A: Reductive Amination

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

-

Reactant Addition: Add 2-fluorobenzaldehyde (1.1 eq) to the solution, followed by acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst for iminium ion formation.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-(2-fluorobenzyl)piperidine.

Step B: N-Boc Deprotection

-

Dissolution: Dissolve the purified N-Boc-4-(2-fluorobenzyl)piperidine (1.0 eq) in DCM (approx. 0.3 M).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

-

Concentration: Remove the solvent and excess TFA under reduced pressure.

-

Final Processing: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, 4-(2-fluorobenzyl)piperidine, as a free base. It can be converted to a hydrochloride salt by treatment with HCl in ether if desired for stability and handling.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| A | N-Boc-4-piperidone | 2-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | 20-25 | 12-18 | 80-95% |

| B | N-Boc Protected Intermediate | - | TFA | DCM | 20-25 | 2-4 | >95% |

Self-Validation and Trustworthiness

-

Reaction Monitoring: The disappearance of the aldehyde starting material and the appearance of the product spot by TLC (visualized with UV light and a potassium permanganate stain) provides a reliable measure of reaction completion.

-

Structural Confirmation: The structure of the final product must be rigorously confirmed. ¹H NMR spectroscopy should show the characteristic signals for the piperidine ring protons, the benzylic methylene protons (a singlet or doublet), and the aromatic protons of the 2-fluorobenzyl group, exhibiting coupling patterns consistent with ortho-fluoro substitution. ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) should be used to unequivocally confirm the identity and purity of the compound.

Protocol II: Synthesis via Pyridine Functionalization and Reduction

Principle and Mechanistic Rationale

This linear approach first establishes the carbon-carbon bond between the pyridine and benzyl moieties, followed by the reduction of the aromatic pyridine ring to the saturated piperidine ring. This strategy is highly effective and leverages well-established, scalable chemical transformations.

Step A: Synthesis of 4-(2-fluorobenzyl)pyridine: A common method to achieve this is through the reaction of 4-picoline (4-methylpyridine) with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate a nucleophilic benzylic anion. This anion then undergoes a nucleophilic substitution reaction with 2-fluorobenzyl bromide.

Step B: Catalytic Hydrogenation: The aromatic pyridine ring is significantly more stable than an imine bond, requiring more forcing conditions for reduction. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is the industry standard.[11] The reaction is typically performed under an atmosphere of hydrogen gas at elevated pressure. The presence of an acid, such as hydrochloric acid (HCl), is often crucial. The acid protonates the pyridine nitrogen, activating the ring towards reduction and yielding the piperidinium hydrochloride salt directly.[9][10]

Caption: Workflow for Pyridine Functionalization Route.

Detailed Experimental Protocol

Step A: Synthesis of 4-(2-fluorobenzyl)pyridine

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, approx. 0.4 M) and cool to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (2.1 eq, solution in hexanes) to the cold THF.

-

Picoline Addition: Add 4-picoline (2.0 eq) dropwise to the n-BuLi solution. The solution will typically turn a deep red or brown color, indicating anion formation. Stir for 1 hour at -78 °C.

-

Alkylation: Add a solution of 2-fluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C.

-

Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield pure 4-(2-fluorobenzyl)pyridine.

Step B: Catalytic Hydrogenation

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-(2-fluorobenzyl)pyridine (1.0 eq), ethanol or methanol as the solvent, and concentrated HCl (1.1 eq).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric and should be handled with care, often as a water-wet paste.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction: Heat the mixture to 40-50 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-24 hours.

-

Workup: Once hydrogen uptake ceases, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-fluorobenzyl)piperidine hydrochloride salt.

-

Purification: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Pressure (psi) | Temp. (°C) | Time (h) | Typical Yield (%) |

| A | 4-Picoline | 2-Fluorobenzyl Bromide | n-BuLi | THF | N/A | -78 to 25 | 12-16 | 60-75% |

| B | 4-(2-fluorobenzyl)pyridine | H₂ | 10% Pd/C, HCl | Ethanol | 50-100 | 40-50 | 6-24 | 85-98% |

Self-Validation and Trustworthiness

-

Step A Confirmation: Successful alkylation can be confirmed by NMR, where the methyl signal of 4-picoline is replaced by a new benzylic CH₂ signal, and by mass spectrometry confirming the correct mass for 4-(2-fluorobenzyl)pyridine.

-

Step B Confirmation: Complete reduction of the pyridine ring is paramount. This is best confirmed by ¹H NMR, observing the disappearance of aromatic pyridine signals (typically >7.0 ppm) and the appearance of aliphatic piperidine signals (typically 1.5-3.5 ppm). Incomplete reduction can lead to contamination with tetrahydropyridine intermediates. The use of an acid catalyst is key to driving the reaction to completion.[12]

Comparative Analysis and Conclusion

Both detailed protocols offer reliable pathways to 4-(2-fluorobenzyl)piperidine, each with distinct advantages.

| Feature | Reductive Amination | Pyridine Functionalization & Reduction |

| Convergence | Highly convergent (one-pot) | Linear (multi-step) |

| Scalability | Good, but NaBH(OAc)₃ can be costly | Excellent, uses cheaper starting materials |

| Safety/Handling | NaBH(OAc)₃ is toxic | Requires handling of pyrophoric n-BuLi and high-pressure H₂ |

| Starting Materials | Requires N-protected 4-piperidone | Requires 4-picoline and 2-fluorobenzyl bromide |

| Ideal Application | Rapid synthesis, library generation | Large-scale, process chemistry |

References

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

ChemBK. (2024). 4-(2-fluorobenzyl)piperidine. Retrieved from [Link]

-

Lee, S. Y., Choe, Y. S., Sugimoto, H., Kim, S. E., Hwang, S. H., Lee, K., Choi, Y., Lee, J., & Kim, B. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-744. [Link]

-

Chen, X. Z. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. SciSpace. Retrieved from [Link]

-

Mao, Z., Gu, H., & Lin, X. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5673. [Link]

-

Boos, T. L., Greiner, E., Calhoun, W. J., Prisinzano, T. E., Nightingale, B., Dersch, C. M., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

-

ResearchGate. (n.d.). The reductive amination reaction. [Scientific Diagram]. Retrieved from [Link]

-

Asylbekova, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8565. [Link]

-

Meis, R. A., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2140-2147. [Link]

-

Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"4-(2-Fluorobenzyl)piperidine mechanism of action"

An In-depth Technical Guide to the Core Mechanism of Action of 4-(2-Fluorobenzyl)piperidine and its Derivatives

Introduction

4-(2-Fluorobenzyl)piperidine is a heterocyclic organic compound that has garnered significant attention within the fields of medicinal chemistry and pharmacology. While not an active pharmaceutical ingredient in its own right, it serves as a crucial structural motif and a versatile chemical intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] The piperidine ring is a ubiquitous feature in numerous pharmaceuticals, particularly those targeting the central nervous system, owing to its ability to confer favorable pharmacokinetic properties and engage with various biological targets.[4][5] The addition of a 2-fluorobenzyl group to the piperidine scaffold introduces specific steric and electronic properties that can modulate binding affinity, selectivity, and metabolic stability of the resulting compounds. This guide provides a comprehensive overview of the potential mechanisms of action associated with the 4-(2-fluorobenzyl)piperidine scaffold, drawing upon evidence from structurally related compounds to illuminate its therapeutic potential.

Physicochemical Properties and Synthesis

4-(2-Fluorobenzyl)piperidine is a white crystalline solid with the chemical formula C12H16FN.[2][6] It is a basic compound, soluble in various organic solvents.[2] The synthesis of 4-(2-fluorobenzyl)piperidine and its derivatives can be achieved through several synthetic routes, with a common method being the reductive amination of piperidone with 2-fluorobenzaldehyde. Another prevalent approach involves the nucleophilic substitution of a leaving group on the piperidine nitrogen with 2-fluorobenzyl bromide.[7]

Core Pharmacological Profile of the 4-Benzylpiperidine Scaffold

The pharmacological activity of compounds derived from 4-(2-fluorobenzyl)piperidine is largely dictated by the nature of the substitutions on both the piperidine nitrogen and the benzyl ring. The core 4-benzylpiperidine structure is a well-established pharmacophore that interacts with several key protein families within the central nervous system.[3]

Monoamine Transporter Modulation

A primary mechanism of action for many 4-benzylpiperidine derivatives is the modulation of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. The parent compound, 4-benzylpiperidine, is a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin.[3][8] It is most potent as a releaser of norepinephrine.[8] Furthermore, it exhibits weak inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the degradation of monoamines.[8]

Studies on a series of N-substituted 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines have demonstrated that compounds with substituents on the N-benzyl ring can exhibit high affinity for the dopamine transporter (DAT), with some analogues showing affinity in the low nanomolar range.[9] These compounds displayed a broad range of selectivity for the serotonin transporter (SERT) versus DAT, with minimal affinity for the norepinephrine transporter (NET).[9] This suggests that the 4-(2-fluorobenzyl)piperidine scaffold can be tailored to create selective DAT inhibitors or modulators, which have therapeutic potential in conditions such as cocaine addiction.[9]

Sigma Receptor Modulation

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are targets for a range of psychotropic drugs. Derivatives of 1-aralkyl-4-benzylpiperidine have been shown to possess high affinity for both σ1 and σ2 receptor subtypes, with dissociation constants (Ki) in the nanomolar range.[3] A recent study on piperidine/piperazine-based compounds led to the discovery of a potent σ1 receptor agonist with a Ki value of 3.2 nM.[10] This highlights the potential for developing selective sigma receptor ligands based on the 4-(2-fluorobenzyl)piperidine scaffold for the treatment of neurological and psychiatric disorders.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[11] The 4-fluorobenzylpiperidine moiety has been incorporated into analogues of donepezil, a well-known AChE inhibitor.[12] Specifically, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was synthesized and evaluated for this purpose.[12] Furthermore, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have been developed as cholinesterase inhibitors, with some compounds showing submicromolar IC50 values against both AChE and BChE.[11] These findings underscore the utility of the 4-(2-fluorobenzyl)piperidine scaffold in designing novel and potent cholinesterase inhibitors for the management of Alzheimer's disease.[11]

NMDA Receptor Antagonism

The 4-benzylpiperidine scaffold has also been explored for its potential to antagonize N-methyl-D-aspartate (NMDA) receptors.[3] For instance, RMI-10608, a derivative of 4-benzylpiperidine, has been investigated for its neuroprotective effects, which are attributed to its NMDA antagonist pharmacology.[8] The development of antagonists for the GluN2B subunit-containing NMDA receptors is of particular interest for the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3]

Other Potential Therapeutic Targets

The versatility of the 4-(2-fluorobenzyl)piperidine scaffold extends to other therapeutic targets as well:

-

Beta-secretase 1 (BACE1) Inhibition: This enzyme is a key target in Alzheimer's disease pathology, and the 4-fluorobenzylpiperidine scaffold has been identified as a ligand for BACE1.[3]

-

Tyrosinase Inhibition: Derivatives of this scaffold have been investigated as a novel class of potent tyrosinase inhibitors, which have potential applications in treating skin hyperpigmentation disorders.[3]

-

Anticancer Activity: A modified derivative of 3,5-bis(2-fluorobenzylidine)-4-piperidone, known as EF24, has demonstrated potent anticancer activity both in vitro and in vivo.[13]

Key Experimental Methodologies

To elucidate the mechanism of action of novel compounds derived from the 4-(2-fluorobenzyl)piperidine scaffold, a battery of in vitro assays is essential. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the affinity of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human DAT, NET, or SERT.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

-

Radioligand: Select a suitable radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

-

Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.

Monoamine Reuptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Protocol:

-

Cell/Synaptosome Preparation: Prepare synaptosomes from rodent brain tissue or use cell lines expressing the human DAT, NET, or SERT.

-

Assay Buffer: Use a Krebs-Ringer-HEPES buffer.

-

Radiolabeled Neurotransmitter: Use [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity in the cells/synaptosomes.

-

Data Analysis: Determine the IC50 value of the test compound for the inhibition of neurotransmitter uptake.

Sigma Receptor Binding Assay

This assay determines the affinity of a test compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Protocol:

-

Membrane Preparation: Prepare membranes from tissues or cells known to express sigma receptors (e.g., guinea pig brain for σ1 and rat liver for σ2).

-

Radioligand: Use a high-affinity radioligand such as -pentazocine for σ1 receptors and [³H]DTG for σ2 receptors.

-

Incubation: Incubate the membranes, radioligand, and various concentrations of the test compound in a suitable buffer.

-

Non-specific Binding: Define non-specific binding using a high concentration of a known sigma receptor ligand (e.g., haloperidol).

-

Filtration and Counting: Follow the same procedure as for the monoamine transporter binding assay.

-

Data Analysis: Calculate the Ki values for the test compound at both σ1 and σ2 receptors.

Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Protocol:

-

Reagents: Prepare solutions of the enzyme (AChE from electric eel or human recombinant, BChE from equine serum or human recombinant), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

Assay Buffer: Use a phosphate buffer, pH 8.0.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound.

-

Reaction Initiation: Add the substrate and DTNB to start the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Caption: Potential signaling pathways modulated by 4-benzylpiperidine derivatives.

Caption: General workflows for in vitro binding and functional assays.

Conclusion and Future Directions

4-(2-Fluorobenzyl)piperidine is a privileged scaffold in drug discovery with the potential to generate a diverse range of centrally acting agents. While the compound itself is primarily a synthetic intermediate, its core structure provides a foundation for developing potent and selective modulators of monoamine transporters, sigma receptors, cholinesterases, and NMDA receptors. The future of research involving this scaffold lies in the rational design of novel derivatives with optimized pharmacological profiles. Structure-activity relationship (SAR) studies, guided by computational modeling and the in vitro assays detailed in this guide, will be crucial in fine-tuning the affinity, selectivity, and pharmacokinetic properties of new chemical entities. Further in vivo studies will be necessary to validate the therapeutic potential of promising candidates in relevant animal models of neurological and psychiatric disorders.

References

-

ChemBK. 4-(2-fluorobenzyl)piperidine. Available from: [Link]

-

PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Available from: [Link]

-

ChemSynthesis. 4-(2-fluorobenzyl)piperidine. Available from: [Link]

-

Wikipedia. 4-Benzylpiperidine. Available from: [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Wikipedia. Substituted phenethylamine. Available from: [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

- PubMed Central. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3583592/

-

RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

-

MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

-

PubMed Central. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Available from: [Link]

-

NIH. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-(2-Fluorobenzyl)piperidine

Executive Summary

4-(2-Fluorobenzyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 2-fluorobenzyl group. While direct, extensive biological profiling of this specific molecule is not widely documented in public literature, its core structure represents a highly privileged scaffold in medicinal chemistry.[1][2] This guide elucidates the biological significance of 4-(2-Fluorobenzyl)piperidine not as a standalone therapeutic agent, but as a critical chemical intermediate and foundational building block for a class of potent, centrally-acting compounds. The primary biological targets associated with its derivatives are the sigma (σ) receptors, which are implicated in a host of neurological and psychiatric disorders, pain, and oncology.[3][4][5] This document provides a comprehensive overview of the structure-activity relationships of its derivatives, detailed experimental protocols for their characterization, and an exploration of their therapeutic potential.

The 4-Benzylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its metabolic stability, ability to modulate lipophilicity, and its capacity to serve as a key pharmacophoric element for interacting with biological targets.[1][2] The introduction of a benzyl group at the 4-position creates a versatile scaffold known to interact with numerous protein families within the central nervous system (CNS).

The strategic placement of a fluorine atom on the benzyl ring, as in 4-(2-Fluorobenzyl)piperidine, is a common medicinal chemistry tactic. The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic or hydrophobic interactions, and improve pharmacokinetic properties such as brain penetration.[6] Consequently, 4-(2-Fluorobenzyl)piperidine serves as an invaluable starting material for synthesizing libraries of novel compounds aimed at CNS targets.[7]

Primary Biological Target Profile: The Sigma (σ) Receptors

The most prominent and well-characterized biological activity associated with derivatives of the 4-(fluorobenzyl)piperidine scaffold is high-affinity binding to sigma (σ) receptors.[8][9]

Overview of Sigma Receptors

Initially misidentified as a subtype of opioid receptors, sigma receptors are now recognized as a distinct class of ligand-operated chaperone proteins.[5] They are broadly distributed throughout the CNS and peripheral organs, with particularly high densities in the endoplasmic reticulum-mitochondria interface (MAM). There are two primary subtypes:

-

Sigma-1 Receptor (σ1R): A 223-amino acid transmembrane protein that acts as an intracellular chaperone. It modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[3] Its dysfunction is implicated in neurodegenerative diseases (Alzheimer's, Parkinson's), psychiatric disorders, neuropathic pain, and addiction.[4]

-

Sigma-2 Receptor (σ2R): Recently identified as TMEM97, this receptor is distinct from σ1R. It is overexpressed in proliferating tumor cells and is involved in regulating cell death pathways, making it a target for cancer diagnostics and therapy.[3]

The general pharmacophore for high-affinity sigma receptor ligands consists of a central basic amine (provided by the piperidine nitrogen) flanked by two hydrophobic regions (the benzyl and piperidine rings).[10] The 4-(2-Fluorobenzyl)piperidine structure provides this essential framework, making it an ideal precursor for potent sigma receptor ligands.

Quantitative Analysis: Binding Affinities of Key Derivatives

While 4-(2-Fluorobenzyl)piperidine itself is typically a synthetic precursor, N-alkylation or N-acylation of the piperidine nitrogen leads to derivatives with potent sigma receptor affinity. The following table summarizes binding data for structurally related compounds, demonstrating the scaffold's potential.

| Compound/Derivative | Target | Affinity (Kᵢ, nM) | Selectivity (σ2/σ1) | Source |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | σ1 Receptor | 3.4 | 120 | [9] |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | σ1 Receptor | 3.15 | 44 | [3] |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | σ2 Receptor | 139.51 | N/A | [3] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 Receptor | 3.2 | >50 | [10][11] |

This table illustrates the high affinity achievable with modifications to the core 4-(fluorobenzyl)piperidine scaffold.

Experimental Workflows for Characterizing Sigma Receptor Ligands

The characterization of novel compounds derived from 4-(2-Fluorobenzyl)piperidine follows a logical progression from initial binding assessment to functional validation.

Caption: High-level workflow for the characterization of novel sigma receptor ligands.

Protocol 1: In Vitro Radioligand Competition Binding Assay for σ1 Receptors

This protocol determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Rationale: Guinea pig liver is used as the tissue source due to its high expression density of σ1 receptors.[12] [³H]-(+)-Pentazocine is a well-characterized and highly selective radioligand for the σ1 site.[12] The inhibition constant (Kᵢ) provides a quantitative measure of the compound's binding affinity.

-

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, add assay buffer, a single concentration of [³H]-(+)-pentazocine (typically near its Kᴅ value, ~2-3 nM), and a range of concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).

-

Nonspecific Binding: Prepare parallel wells containing the radioligand and a high concentration of a known unlabeled σ1 ligand (e.g., 10 µM haloperidol) to determine nonspecific binding.

-

Incubation: Add the prepared membrane homogenate to initiate the binding reaction. Incubate the plate at 37°C for 90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol 2: In Vitro Radioligand Competition Binding Assay for σ2 Receptors

This assay quantifies binding affinity for the σ2 receptor, accounting for the non-selective nature of available radioligands.

-

Rationale: Rat liver membranes are often used as they have a higher expression of σ2 receptors compared to σ1. Since there are no widely available σ2-selective radioligands, the non-selective ligand [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is used. To ensure that binding is specific to the σ2 site, a high concentration of a selective σ1 ligand, (+)-pentazocine, is added to all wells to "mask" or block the σ1 receptors.[12]

-

Step-by-Step Methodology:

-

Membrane Preparation: Follow the same procedure as in Protocol 1, using rat liver as the tissue source.

-

Assay Setup: To each well, add assay buffer, a saturating concentration of unlabeled (+)-pentazocine (e.g., 100-300 nM) to block σ1 sites, a single concentration of [³H]-DTG (near its Kᴅ for the σ2 site), and a range of concentrations of the test compound.

-

Nonspecific Binding: Define nonspecific binding in wells containing [³H]-DTG, (+)-pentazocine, and a high concentration of an unlabeled non-selective ligand like haloperidol (10 µM).

-

Incubation, Termination, and Quantification: Follow steps 4-6 from Protocol 1. The incubation is typically performed at room temperature.

-

Data Analysis: Perform data analysis as described in step 7 of Protocol 1 to determine the IC₅₀ and Kᵢ values for the σ2 receptor.

-

Protocol 3: Differentiating Agonist vs. Antagonist Functional Activity

Determining whether a high-affinity ligand activates (agonist) or blocks (antagonist) the receptor is crucial. In the absence of a universally accepted direct functional assay for σ1R, predictive methods are employed.

Caption: Decision workflow for predicting σ1R functional activity using the phenytoin shift assay.

-

Rationale: Phenytoin is an allosteric modulator of the σ1 receptor. It is known to potentiate the binding of σ1R agonists while having little to no effect on the binding of antagonists.[4][10] This differential effect provides a robust in vitro method to predict the functional activity of a novel ligand.

-

Step-by-Step Methodology:

-

Perform σ1R Binding Assay in Parallel: Set up two separate σ1 receptor competition binding assays (as described in Protocol 1) for the test compound.

-

Condition 1 (Control): Run the assay exactly as described in Protocol 1.

-

Condition 2 (Phenytoin): Run the assay with the addition of a fixed concentration of phenytoin (e.g., 100 µM) to all wells.

-

Data Analysis: Calculate the Kᵢ value for the test compound from both experiments.

-

Interpretation:

-

Agonist Profile: A significant decrease in the Kᵢ value (i.e., increased affinity) in the presence of phenytoin suggests the compound is a σ1R agonist.[10]

-

Antagonist Profile: No significant change or a slight increase in the Kᵢ value in the presence of phenytoin is indicative of a σ1R antagonist.[10]

-

-

Potential Therapeutic Applications and Future Directions

Derivatives of 4-(2-Fluorobenzyl)piperidine, acting primarily as sigma receptor modulators, hold therapeutic promise in several key areas:

-

Neurodegenerative Diseases: σ1R agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and ALS, potentially by mitigating oxidative stress and promoting cell survival.[4]

-

Neuropathic Pain: σ1R antagonists can potentiate opioid analgesia and have intrinsic anti-allodynic effects, offering a non-opioid strategy for treating chronic pain states.[4][13]

-

Psychiatric Disorders: The modulation of multiple neurotransmitter systems by sigma receptors makes them attractive targets for schizophrenia, depression, and anxiety.[3]

-

Oncology: The overexpression of σ2R in tumors makes σ2R-selective ligands potential candidates for both cancer imaging (when radiolabeled) and targeted therapy, as they can induce apoptosis in cancer cells.[3]

While sigma receptors are the primary target, the versatile 4-benzylpiperidine scaffold has also been incorporated into molecules targeting other CNS proteins, including dopamine transporters (DAT), serotonin transporters (SERT), and acetylcholinesterase (AChE).[14][15][16] Future research should focus on synthesizing libraries based on the 4-(2-Fluorobenzyl)piperidine core to explore multi-target-directed ligands and to fine-tune selectivity between σ1 and σ2 receptors for specific therapeutic applications.

Conclusion

4-(2-Fluorobenzyl)piperidine is a quintessential example of a molecular scaffold whose value is realized through its derivatives. While not a therapeutic agent in itself, it provides the precise structural foundation for developing high-affinity ligands for sigma receptors. A thorough understanding of its structure-activity relationships and the application of robust in vitro and in vivo characterization protocols are essential for unlocking the full therapeutic potential of this chemical class. The insights and methodologies presented in this guide offer a comprehensive framework for researchers aiming to design and validate the next generation of CNS-active agents based on this privileged piperidine structure.

References

-

National Center for Biotechnology Information (2016). SIGMA RECEPTOR BINDING ASSAYS. In Current Protocols in Pharmacology. Available at: [Link]

-

Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-4. Available at: [Link]

-

National Center for Biotechnology Information (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

ChemSynthesis (2025). 4-(2-fluorobenzyl)piperidine. ChemSynthesis. Available at: [Link]

-

Shiue, G. G., et al. (2001). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 28(7), 855-62. Available at: [Link]

-

Yousaf, R., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available at: [Link]

-

Reith, M. E., et al. (2007). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-. Bioorganic & Medicinal Chemistry, 15(3), 1473-83. Available at: [Link]

-

Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1207-16. Available at: [Link]

-

Malan, S. F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 52. Available at: [Link]

-

J&K Scientific (2024). 4-(2-Fluorobenzyl)Piperidine Hydrochloride | 193357-21-0. J&K Scientific. Available at: [Link]

-

Yousaf, R., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Available at: [Link]

-

Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. Available at: [Link]

-

Obeng, S., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Biomedicines, 11(11), 2911. Available at: [Link]

-

National Center for Biotechnology Information (2013). Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). Molecular Pharmaceutics, 10(4), 1533–1542. Available at: [Link]

-

ResearchGate (2022). Biological Active Fluorobenzoates of Piperidine Range. Available at: [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (2024). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

University of Cape Town (2010). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

-

Wikipedia. Substituted phenethylamine. Wikipedia. Available at: [Link]

-

International Journal of Novel Research and Development (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

De Fenza, M., et al. (2023). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 28(23), 7793. Available at: [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate (2024). Biological activities of piperidine alkaloids. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

Liu, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1696-1709. Available at: [Link]

-

NeuroQuantology (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956. Available at: [Link]5)

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of 4-(2-Fluorobenzyl)piperidine: A Technical Guide for Preclinical Research

Introduction: The 4-Benzylpiperidine Scaffold in Modern Drug Discovery

The 4-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its frequent appearance in centrally active therapeutic agents. Its structural combination of a basic piperidine ring and an aromatic benzyl group provides a versatile framework for interacting with a variety of biological targets. The introduction of a fluorine atom onto the benzyl ring, as in 4-(2-Fluorobenzyl)piperidine, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing drug-like characteristics. This technical guide offers an in-depth exploration of the anticipated in vitro pharmacological effects of 4-(2-Fluorobenzyl)piperidine, drawing upon data from structurally related compounds to provide a predictive framework for researchers in drug development. While this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, its intrinsic biological activity is an area of active investigation.[1][2] This document will detail the primary molecular targets, propose robust in vitro testing cascades, and provide the scientific rationale behind these experimental designs.

Primary Molecular Targets and Mechanistic Insights

Based on the pharmacology of structurally similar compounds, the primary molecular targets for 4-(2-Fluorobenzyl)piperidine are predicted to be the sigma (σ) receptors and, to a lesser extent, the monoamine transporters.

Sigma (σ) Receptors: A Pluripotent Modulatory Hub

Sigma receptors, classified as σ1 and σ2 subtypes, are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide array of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[3] The 4-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptor ligands.

The σ1 receptor, in particular, functions as a ligand-operated molecular chaperone. Under basal conditions, it is associated with the BiP chaperone protein. Upon agonist binding, the σ1 receptor dissociates from BiP and can translocate to interact with and modulate a variety of "client" proteins, including ion channels and G-protein coupled receptors.[4] This signaling cascade is central to its role in cellular stress responses and neuronal plasticity.

Proposed In Vitro Testing Cascade

A systematic in vitro evaluation of 4-(2-Fluorobenzyl)piperidine should be designed to first establish its binding affinity and selectivity for its primary targets, followed by functional characterization to determine its mode of action (e.g., agonist or antagonist) and concluding with an assessment of its broader pharmacological and biopharmaceutical profile.

I. Primary Target Binding Affinity and Selectivity

The initial step in characterizing 4-(2-Fluorobenzyl)piperidine is to quantify its binding affinity (Ki) for σ1 and σ2 receptors, as well as for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Radioligand binding assays are the gold standard for this purpose.

Radioligand Binding Assays

These assays are based on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: σ1 and σ2 Receptor Binding Assays

-

Membrane Preparation: Utilize membrane homogenates from tissues with high receptor expression, such as guinea pig brain for σ1 receptors and rat liver for σ2 receptors.

-

Radioligand Selection:

-

For σ1 receptors: [³H]-(+)-pentazocine is a selective radioligand.

-

For σ2 receptors: [³H]-DTG (1,3-di-o-tolyl-guanidine) is commonly used, with the inclusion of a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to mask the σ1 sites.

-

-

Assay Conditions: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of 4-(2-Fluorobenzyl)piperidine.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value.

Expected Outcomes and Interpretation:

Based on data from related compounds, it is anticipated that 4-(2-Fluorobenzyl)piperidine will exhibit affinity for σ1 receptors. The selectivity for σ1 over σ2 will be a key determinant of its potential therapeutic utility.

| Compound Class | Target | Affinity (Ki) |

| N-Benzylpiperidine Derivatives | σ Receptors | High Affinity (nM range) |

| 4-(Fluorobenzyl)piperidine Derivatives | Dopamine Transporter (DAT) | Nanomolar to Micromolar Affinity |

II. Functional Characterization: Agonist vs. Antagonist Activity

Determining whether 4-(2-Fluorobenzyl)piperidine acts as an agonist or an antagonist at the σ1 receptor is crucial for understanding its biological effects.

Phenytoin Shift Assay

A practical method to infer the functional activity of a σ1 ligand is the phenytoin shift assay. Phenytoin is an allosteric modulator of the σ1 receptor that selectively increases the binding affinity of agonists.

Experimental Protocol: Phenytoin Shift Assay

-

Perform two sets of σ1 receptor radioligand binding competition assays as described above.

-

In the first set, determine the Ki of 4-(2-Fluorobenzyl)piperidine in the absence of phenytoin.

-

In the second set, determine the Ki in the presence of a fixed concentration of phenytoin.

-

Data Analysis: Calculate the Ki ratio (Ki without phenytoin / Ki with phenytoin).

-

A ratio > 1 suggests agonist activity.

-

A ratio ≤ 1 suggests antagonist activity.

-

Cellular Functional Assays

More direct evidence of functional activity can be obtained from cell-based assays that measure a downstream consequence of receptor modulation.

Neurite Outgrowth Assay

σ1 receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in cell lines such as PC12.[5]

Experimental Protocol: Neurite Outgrowth Assay

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Treatment: Treat cells with a suboptimal concentration of NGF in the presence and absence of varying concentrations of 4-(2-Fluorobenzyl)piperidine.

-

Incubation: Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

-

Analysis: Fix and image the cells. Quantify neurite length and the percentage of cells bearing neurites.

-

Interpretation: A significant increase in NGF-induced neurite outgrowth in the presence of the compound suggests σ1 receptor agonist activity. This effect should be blockable by a known σ1 antagonist.

Calcium Mobilization Assay

The σ1 receptor is known to modulate intracellular calcium signaling.[6] Ligand-induced changes in intracellular calcium can be monitored using fluorescent calcium indicators.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Use a suitable cell line endogenously expressing or transfected with the σ1 receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

-

Stimulation: Measure baseline fluorescence, then add 4-(2-Fluorobenzyl)piperidine and monitor the change in fluorescence over time.

-

Data Analysis: Quantify the peak fluorescence intensity, which corresponds to the magnitude of the calcium response.

-

Interpretation: An increase in intracellular calcium upon compound addition can indicate σ1 receptor activation.

III. Metabolic Stability Assessment

The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes. An in vitro assessment of metabolic stability is essential to predict the in vivo half-life of the compound.

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagents: Pooled human liver microsomes, NADPH regenerating system, and the test compound.

-

Incubation: Incubate the test compound with liver microsomes at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Interpretation of Results:

A longer half-life and lower intrinsic clearance are generally desirable for a drug candidate, indicating greater metabolic stability. The fluorination on the benzyl ring of 4-(2-Fluorobenzyl)piperidine may influence its metabolic profile compared to non-fluorinated analogs.[7]

| Parameter | Interpretation |

| Half-life (t½) | Time taken for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. |

Conclusion

4-(2-Fluorobenzyl)piperidine represents a valuable chemical scaffold with a high probability of interacting with sigma receptors and potentially monoamine transporters. The in vitro testing cascade outlined in this guide provides a systematic and robust framework for elucidating its pharmacological profile. By first establishing binding affinity and selectivity, then characterizing functional activity, and finally assessing metabolic stability, researchers can build a comprehensive understanding of this compound's potential as a research tool or a starting point for the development of novel therapeutics for neurological disorders. The causality-driven experimental designs and self-validating protocols described herein are intended to ensure the generation of high-quality, interpretable data, thereby accelerating the drug discovery and development process.

References

-

Dutta, A. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 46(8), 1367–1377. [Link]

-

Boos, T. L., et al. (2008). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Nuclear medicine and biology, 35(1), 1–10. [Link]

-

Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596–610. [Link]

-

Takebayashi, M., et al. (2002). Nerve growth factor-induced neurite sprouting in PC12 cells involves sigma-1 receptors: implications for antidepressants. The Journal of pharmacology and experimental therapeutics, 303(3), 1227–1237. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]

-

Obeng, S., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & medicinal chemistry letters, 47, 128203. [Link]

-

Klette, K. L., et al. (1997). Neuroprotective sigma ligands attenuate NMDA and trans-ACPD-induced calcium signaling in rat primary neurons. Brain research, 756(1-2), 102–108. [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(9), 1735–1746. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138676, 4-(2-Fluorobenzyl)piperidine. [Link]

-

Roth, B. L., et al. (2013). The Psychoactive Drug Screening Program (PDSP). Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 38(1), 235–237. [Link]

-

Kimura, Y., et al. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Receptors & clinical investigation, 1, e50. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2491–2499. [Link]

-

BioIVT. Metabolic Stability Assay Services. [Link]

-

Wang, H., et al. (2000). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear medicine and biology, 27(2), 131–137. [Link]

-

Huang, Y., et al. (2001). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear medicine and biology, 28(7), 837–844. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2-Fluorobenzyl)piperidine: Synthesis, Applications, and Methodologies for Drug Discovery Professionals

Foreword: The Strategic Value of Fluorinated Piperidines in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and electrostatic interactions within biological targets, enhancing drug-receptor binding and improving pharmacokinetic profiles.[1] The strategic introduction of a fluorine atom, as seen in 4-(2-Fluorobenzyl)piperidine, imparts unique physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic or hydrophobic interactions, making this scaffold a highly valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.[3][4]

This guide provides an in-depth technical overview of 4-(2-Fluorobenzyl)piperidine, designed for researchers and drug development professionals. We will delve into its synthesis, explore its application as a key intermediate, detail robust analytical methods for its characterization, and provide essential safety protocols, offering a comprehensive resource for leveraging this potent chemical entity in research and development.

Physicochemical and Structural Characteristics

4-(2-Fluorobenzyl)piperidine is a crystalline solid at room temperature.[5] Its core structure consists of a piperidine ring substituted at the 4-position with a benzyl group that is itself substituted with a fluorine atom at the ortho-position of the phenyl ring. This specific substitution pattern is critical to its utility in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FN | [6] |

| Molecular Weight | 193.26 g/mol | [6] |

| CAS Number | 194288-97-6 (for free base) | [6] |

| Appearance | White crystalline solid | [5] |

| Melting Point | ~85-90°C | [5] |

| Boiling Point | ~188-189°C | [5] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [5] |

Note: Data for the hydrochloride salt (CAS: 193357-21-0) may differ, particularly in solubility and melting point.[7][8]

Synthesis Pathway: Reductive Amination

A prevalent and efficient method for synthesizing 4-substituted piperidines is reductive amination.[9][10][11] This two-step, one-pot process involves the reaction of a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. For 4-(2-Fluorobenzyl)piperidine, this typically involves the reaction of piperidin-4-one with 2-fluorobenzylamine.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is a mild and selective reducing agent, capable of reducing the iminium ion intermediate much faster than it reduces the initial ketone. This selectivity prevents the formation of the corresponding alcohol byproduct and ensures a higher yield of the desired product.

Workflow for Synthesis via Reductive Amination

Detailed Experimental Protocol

-

Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) is added 2-fluorobenzylamine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 20 minutes, controlling any potential exotherm. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine.

-

Isolation: The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 4-(2-Fluorobenzyl)piperidine.

-

Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity is typically assessed by HPLC.

Applications in Medicinal Chemistry & Drug Discovery

4-(2-Fluorobenzyl)piperidine is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.[5] Its structure is a key component in compounds targeting CNS disorders, cancer, and infectious diseases.[1][8]

Building Block for Dopamine Transporter (DAT) Ligands

The N-benzyl piperidine scaffold is a well-established pharmacophore for ligands of the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. A series of N-substituted benzylpiperidines have been synthesized and evaluated for their affinity to DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[12] The ability to modify the benzyl and piperidine moieties allows for the fine-tuning of selectivity and affinity for these transporters, which is crucial for developing treatments for conditions like cocaine addiction.[12]

Precursor for Novel Anticancer Agents

Derivatives of 4-piperidone, the precursor to 4-(2-Fluorobenzyl)piperidine, have shown significant potential as anticancer agents. For example, 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24), a synthetic analog of curcumin, demonstrates potent antiproliferative activity both in vitro and in vivo.[13] The 2-fluorobenzyl moiety is a critical feature of this class of compounds, highlighting the importance of our title compound as a synthon for developing new oncology therapeutics.[13]

Role in CNS Drug Design

The piperidine ring is a privileged structure in CNS drug design due to its ability to cross the blood-brain barrier (BBB) and interact with various neurological targets.[3] The incorporation of the 4-(2-fluorobenzyl) group can enhance BBB permeability and metabolic stability. This scaffold is found in molecules designed to target acetylcholinesterase (AChE) for Alzheimer's disease treatment and other multi-target agents for neurodegenerative disorders.[14][15]

Illustrative Interaction Pathway

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of research chemicals. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for the routine analysis of 4-(2-Fluorobenzyl)piperidine.

Workflow for HPLC Purity Analysis

Exemplary HPLC Method Protocol

A reversed-phase HPLC method can be established for purity determination.[16]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical isocratic method might use a ratio like 32:68 (v/v) aqueous:organic.[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The retention time of the main peak is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage